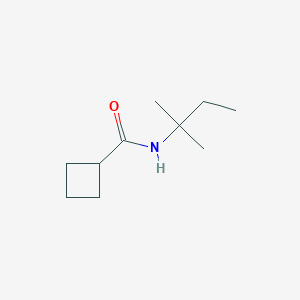
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide, also known as FUB-144, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in the cannabis plant, such as THC. However, unlike natural cannabinoids, synthetic cannabinoids can be designed to target specific receptors in the body, allowing for more targeted and effective treatments.
Wirkmechanismus
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide acts as a partial agonist of the CB1 and CB2 receptors in the body. When these receptors are activated, they can modulate various physiological processes such as pain, inflammation, appetite, and mood. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a higher affinity for the CB2 receptor, which is primarily found in immune cells and is involved in inflammatory processes.
Biochemical and physiological effects:
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been shown to have a number of biochemical and physiological effects in animal studies. These include analgesic effects, anti-inflammatory effects, and effects on appetite and metabolism. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has also been shown to have anxiolytic effects, suggesting that it may be useful in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-fluoro-4-methylphenyl)-3-methylbutanamide in lab experiments is that it is a synthetic compound, which means that its effects can be more precisely controlled and studied compared to natural cannabinoids. However, one limitation is that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide is a relatively new compound, and there is still much to learn about its effects and potential side effects. Additionally, the use of synthetic cannabinoids in lab experiments raises ethical concerns, as these compounds have the potential to be abused and can have harmful effects on the body.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-fluoro-4-methylphenyl)-3-methylbutanamide. One area of interest is the development of more targeted and effective treatments for pain and inflammation. N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may also have potential applications in the treatment of anxiety disorders and other mental health conditions. However, more research is needed to fully understand the effects and potential side effects of this compound. Additionally, there is a need for more research on the long-term effects of synthetic cannabinoids on the body, particularly with regards to addiction and other harmful effects.
Synthesemethoden
The synthesis of N-(2-fluoro-4-methylphenyl)-3-methylbutanamide involves the reaction of 2-fluoro-4-methylbenzoyl chloride with 3-methylbutan-1-amine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide has been studied for its potential medical applications, particularly in the treatment of pain and inflammation. Studies have shown that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide can activate the CB1 and CB2 receptors in the body, which are involved in pain and inflammation pathways. This suggests that N-(2-fluoro-4-methylphenyl)-3-methylbutanamide may be effective in treating conditions such as arthritis, neuropathic pain, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGFTIKMAWUDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-methylphenyl)-3-methylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

